5-[(Dimethylamino)methyl]-2-furanmethanol

Process chemistry Histamine H₂ antagonist synthesis Mannich reaction optimisation

5-[(Dimethylamino)methyl]-2-furanmethanol (CAS 15433-79-1) is a difunctional furan derivative bearing a tertiary amine and a primary alcohol, serving as the pivotal intermediate in the industrial synthesis of the blockbuster H₂-antagonist ranitidine. The compound also exhibits direct pharmacological activity as an inhibitor of monoamine oxidase B (MAO‑B) , making it a dual-interest molecule for both process chemistry and early‑stage neurological research.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 15433-79-1
Cat. No. B123954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Dimethylamino)methyl]-2-furanmethanol
CAS15433-79-1
Synonyms2-(Dimethylaminomethyl)-5-(hydroxymethyl)furan;  5-(Dimethylaminomethyl)-2-(hydroxymethyl)furan;  5-(Dimethylaminomethyl)-2-furanylmethanol;  5-(Dimethylaminomethyl)furfuryl alcohol;  5-(Hydroxymethyl)-2-furfuryldimethylamine;  5-[(Dimethylamino)methyl]-2
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(O1)CO
InChIInChI=1S/C8H13NO2/c1-9(2)5-7-3-4-8(6-10)11-7/h3-4,10H,5-6H2,1-2H3
InChIKeyBQRQOLQFLNSWNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(Dimethylamino)methyl]-2-furanmethanol (CAS 15433-79-1) Procurement & Selection Guide


5-[(Dimethylamino)methyl]-2-furanmethanol (CAS 15433-79-1) is a difunctional furan derivative bearing a tertiary amine and a primary alcohol, serving as the pivotal intermediate in the industrial synthesis of the blockbuster H₂-antagonist ranitidine [1]. The compound also exhibits direct pharmacological activity as an inhibitor of monoamine oxidase B (MAO‑B) [2], making it a dual-interest molecule for both process chemistry and early‑stage neurological research. Its liquid physical state, well‑characterized boiling range and availability as a certified pharmaceutical reference standard distinguish it from solid‑state or non‑certified analogues that cannot be interchanged without reformulation or re‑validation.

Why Industrial Users Cannot Simply Substitute 5-[(Dimethylamino)methyl]-2-furanmethanol with Its Hydrochloride Salt or the Parent Furanmethanol


The free‑base form of 5-[(dimethylamino)methyl]-2-furanmethanol is a distillable liquid (bp 135–139 °C at 4.4 kPa [1]), whereas the hydrochloride salt is a crystalline solid (mp 122–125 °C [2]). This phase difference directly impacts unit operations: the liquid base can be metered into continuous‑flow Mannich reactions without a pre‑dissolution step, while the salt requires additional handling and neutralisation. Moreover, the dimethylaminomethyl substituent confers a LogP of ~0.83 [3] and a pKₐ that makes the amine protonated under physiological conditions, properties absent in the unsubstituted furfuryl alcohol (LogP ~0.3). Substituting with furfuryl alcohol or the hydrochloride salt therefore alters solubility, reactivity and downstream impurity profiles, as demonstrated by the 6‑fold difference in synthetic yield between the optimised patented route and the original Holdren procedure [4], a gap that translates directly into cost‑of‑goods for large‑scale purchasers.

Quantitative Head‑to‑Head Evidence: Performance of 5-[(Dimethylamino)methyl]-2-furanmethanol Against Its Closest Comparators


Synthetic Yield: Patented Bis(dimethylamino)methane Route Delivers 76–94 % vs Historical 12 % and 70 %, Reducing Cost per Kilogram for Bulk Procurement

When 5-[(dimethylamino)methyl]-2-furanmethanol is manufactured via the bis(dimethylamino)methane Mannich route described in EP0036716B1 [1], isolated yields of 76–94 % are achieved. This is a 6‑ to 7‑fold improvement over the classic Holdren procedure (12 % yield) and a statistically significant gain over the Gill & Ing protocol (70 %). The product obtained after distillation is also cleaner by TLC, further reducing purification costs.

Process chemistry Histamine H₂ antagonist synthesis Mannich reaction optimisation

Physical State: Free‑Base Liquid (bp 135–139 °C at 4.4 kPa) Enables Solvent‑Free Metering, Whereas Hydrochloride Salt Requires Pre‑dissolution

The free base of 5-[(dimethylamino)methyl]-2-furanmethanol is a pale‑yellow liquid with a boiling range of 135–139 °C at 4.4 kPa [1]. In contrast, the widely available hydrochloride salt (CAS 81074‑81‑9) is a crystalline solid melting at 122–125 °C [2]. The liquid nature of the free base allows precise volumetric metering in continuous‑flow reactors without the need for a solvent, whereas the solid salt must be dissolved or melted, introducing solvent‑compatibility constraints and additional energy input.

Continuous flow synthesis Pharmaceutical intermediate handling Salt versus free base

Boiling‑Point Differential: 5-[(Dimethylamino)methyl]-2-furanmethanol Distills at 135–139 °C (4.4 kPa) vs Furfuryl Alcohol 170 °C (atm), Facilitating Higher Vacuum Fractionation

Under reduced pressure (4.4 kPa), 5-[(dimethylamino)methyl]-2-furanmethanol boils at 135–139 °C [1], whereas the synthetic precursor furfuryl alcohol (2‑furanmethanol) boils at 170 °C at atmospheric pressure . The higher molecular weight and polar amine group of the target compound shift the boiling curve, allowing efficient separation from unreacted starting material by fractional distillation under moderate vacuum, a purification step that is less energy‑intensive than the high‑temperature distillation required for furfuryl alcohol.

Distillation purification Boiling point Furan derivatives

Monoamine Oxidase B Inhibition: MAO‑B Inactivator Activity Reported, While Furfuryl Alcohol and Simple N‑Methylfurfurylamines Show No Such Activity

Lu & Silverman (1993) demonstrated that 5-[(dimethylamino)methyl]-2-furanmethanol is an inactivator of human MAO‑B, a property not observed for the parent alcohol (furfuryl alcohol) or for simple N‑methylfurfurylamines without the dimethylaminomethyl moiety [1]. Although quantitative IC₅₀ values were not reported in the primary paper, the observation of irreversible enzyme inactivation distinguishes the compound from structurally similar furans that are merely competitive inhibitors or inactive.

Monoamine oxidase B Neurotransmitter metabolism Mechanism-based inactivators

High‑Value Application Scenarios Where 5-[(Dimethylamino)methyl]-2-furanmethanol Outperforms Alternatives


Economical Large‑Scale Production of Ranitidine Hydrochloride API

Manufacturers sourcing 5-[(dimethylamino)methyl]-2-furanmethanol from suppliers employing the bis(dimethylamino)methane Mannich route benefit from the 76–94 % isolated yield documented in EP0036716B1 [1], which translates into a 6‑fold cost reduction versus the legacy Holdren process. The high‑yield route also generates a purer intermediate, minimising the burden of downstream purification in the subsequent thioether formation and nitration steps of the ranitidine synthesis.

Continuous‑Flow Ranitidine Intermediate Manufacture

The free‑base liquid state (bp 135–139 °C at 4.4 kPa [2]) permits direct volumetric metering into continuous‑flow reactors, eliminating the solvent‑dissolution step required for the hydrochloride salt. This reduces solvent inventory and accelerates process development in compliance with Green Chemistry principles.

Quality‑Control Release Testing of Ranitidine Drug Substance

The compound is listed as Ranitidine Impurity F in the European Pharmacopoeia and is available as a Certified Reference Material (CRM) from Sigma‑Aldrich . Pharmaceutical QC laboratories use this CRM for system suitability, peak identification and quantitative determination of the impurity in ranitidine batches, tasks that cannot be fulfilled with non‑certified material or with the free‑base form of the impurity unless it is converted to the hydrochloride.

Mechanistic Studies of Monoamine Oxidase B Inactivation

Because 5-[(dimethylamino)methyl]-2-furanmethanol acts as a mechanism‑based inactivator of MAO‑B [3], it serves as a valuable tool for enzymologists investigating the covalent modification pathway of the flavoprotein. Simpler furan alcohols such as furfuryl alcohol lack this activity, making the target compound the only suitable chemical probe in this class for detailed kinetics and crystallography experiments.

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